Methyl 6-chlorooxoindoline-3-carboxylate
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Overview
Description
Methyl 6-chlorooxoindoline-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
Methyl 6-chlorooxoindoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chlorooxoindoline-3-carboxylate typically involves the reaction of 6-chloroindole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chlorooxoindoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyindoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Oxoindoline derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives.
Mechanism of Action
The mechanism of action of methyl 6-chlorooxoindoline-3-carboxylate involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
Uniqueness: Methyl 6-chlorooxoindoline-3-carboxylate is unique due to the presence of the chlorine atom, which can be further modified to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in research .
Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGPYJGVOEMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658348 |
Source
|
Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151056-78-9 |
Source
|
Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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